molecular formula C7H5F3O3S B2946144 2-Trifluoromethanesulfonylphenol CAS No. 32858-96-1

2-Trifluoromethanesulfonylphenol

Cat. No.: B2946144
CAS No.: 32858-96-1
M. Wt: 226.17
InChI Key: XQJFFCCRZYJAKT-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonylphenol is an organic compound with the molecular formula C7H5F3O3S. It is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenol ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethanesulfonylphenol typically involves the reaction of phenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethanesulfonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted phenols, quinones, and various reduced derivatives .

Comparison with Similar Compounds

Comparison: 2-Trifluoromethanesulfonylphenol is unique due to the presence of the phenolic hydroxyl group, which imparts distinct chemical properties compared to triflamides and triflimides. The phenolic group allows for additional reactivity and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

2-(trifluoromethylsulfonyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-4-2-1-3-5(6)11/h1-4,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJFFCCRZYJAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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